3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives It features a benzamide core substituted with a 3-chloro group and a pyrazinylmethyl group attached to a furan ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is known that similar compounds can exhibit higher anti-tb activity against mtb .
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Final coupling: The pyrazinylmethyl group is attached to the chlorinated benzamide through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Acts as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with anti-tubercular activity.
Pyrrolopyrazine derivatives: Compounds with similar pyrazine and furan rings, exhibiting various biological activities.
Uniqueness
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrazine moiety and a chlorinated benzamide core makes it a versatile compound for diverse applications in medicinal and chemical research.
Properties
IUPAC Name |
3-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-3-1-2-11(8-13)16(21)20-9-14-15(19-6-5-18-14)12-4-7-22-10-12/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFDEFPKOKHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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